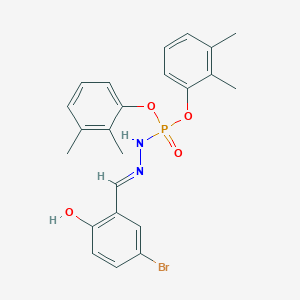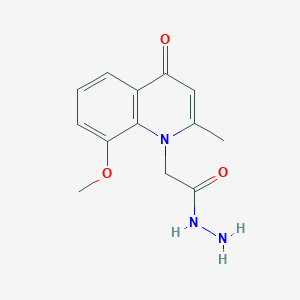![molecular formula C23H38N2O3 B6134501 2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol](/img/structure/B6134501.png)
2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. The compound has also been found to have an affinity for certain receptors, including the 5-HT1A receptor and the D2 receptor.
Biochemical and Physiological Effects:
Studies have shown that 2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol has various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, leading to anxiolytic, antidepressant, and antipsychotic effects. The compound has also been found to have antinociceptive and anti-inflammatory effects, which may be due to its ability to modulate the activity of certain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol in lab experiments is its high yield during synthesis, which makes it suitable for large-scale production. The compound has also shown promising results in various studies, making it a potential candidate for the development of new therapeutics. However, the exact mechanism of action of the compound is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and chronic pain. Another direction is to explore the compound's mechanism of action in more detail, which may lead to the development of new therapeutics. Additionally, studies could be conducted to investigate the safety and efficacy of the compound in humans, which would be an important step towards its clinical use.
Métodos De Síntesis
The synthesis of 2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol involves the reaction between 1-cyclohexyl-4-(3-(ethoxymethyl)-4-methoxybenzyl)piperazine and ethylene oxide. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the compound obtained through this method is high, which makes it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-{1-cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, it has been found to have antinociceptive and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
2-[1-cyclohexyl-4-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-3-28-18-20-15-19(9-10-23(20)27-2)16-24-12-13-25(22(17-24)11-14-26)21-7-5-4-6-8-21/h9-10,15,21-22,26H,3-8,11-14,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIAUSXYTNPLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-Cyclohexyl-4-[3-(ethoxymethyl)-4-methoxybenzyl]-2-piperazinyl}ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6134419.png)

![9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6134424.png)
![N-(3-acetylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6134427.png)
![1-{2-[(1-adamantylamino)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6134431.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B6134457.png)
![N,N-dimethyl-5-(1-{[5-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6134461.png)
![1-(4-methoxyphenyl)-4-{1-[3-(methylthio)benzyl]-3-piperidinyl}piperazine](/img/structure/B6134467.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6134478.png)
![N-(4-methoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6134487.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6134489.png)

